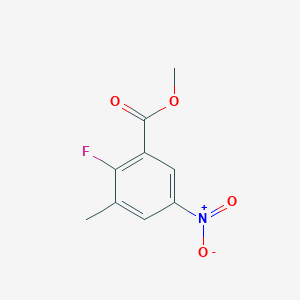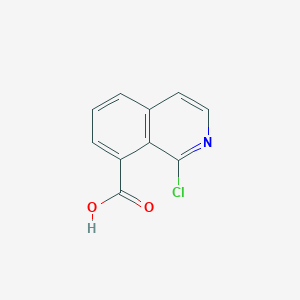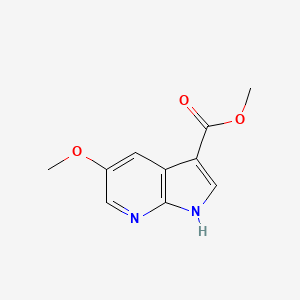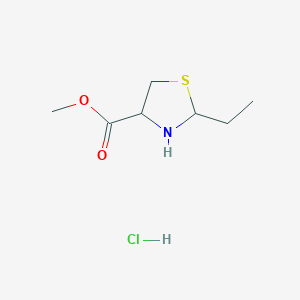
Clorhidrato de metil 2-etil-1,3-tiazolidina-4-carboxilato
Descripción general
Descripción
“Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride” is a cyclic secondary amino acid derivative . The thiazolidine-2-carboxylic acid (Thz) moiety can exhibit ACE (angiotensin converting enzyme) inhibitor activity in vivo .
Synthesis Analysis
The synthesis of thiazolidine derivatives has been explored to develop antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides . The most common approach is the preparation of aldehydes having a labile ester in the proximity such that the thiazolidine product . The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst .Molecular Structure Analysis
The structure of “Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride” is a thiazolidine ring structure . The species underwent rapid interconversion with the change in pD, confirming that the structure observed at pD 7.4 is indeed a thiazolidine ring structure .Chemical Reactions Analysis
The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bio-conjugation reaction . The reaction requires acidic pH and a long reaction time, and the thiazolidine product is prone to undergo hydrolysis under physiological conditions .Aplicaciones Científicas De Investigación
Síntesis de Moléculas Bioactivas
Los derivados de tiazolidina, incluido el Clorhidrato de metil 2-etil-1,3-tiazolidina-4-carboxilato, son fundamentales en la síntesis de moléculas bioactivas. Sirven como intermediarios clave en la producción de compuestos con diversas propiedades terapéuticas . La presencia de azufre en el anillo de tiazolidina mejora las propiedades farmacológicas, convirtiéndolo en un andamiaje valioso para el desarrollo de nuevos candidatos a fármacos.
Agentes Anticancerígenos
Estudios recientes han destacado el potencial de los derivados de tiazolidina como agentes anticancerígenos. La estructura única del this compound permite el desarrollo de nuevos compuestos que pueden actuar como inhibidores multidiana de enzimas, ofreciendo una nueva vía para el tratamiento del cáncer .
Aplicaciones Antimicrobianas
Las propiedades antimicrobianas de los derivados de tiazolidina están bien documentadas. El this compound se puede utilizar para crear compuestos que combaten una variedad de infecciones bacterianas y fúngicas, abordando la creciente preocupación por la resistencia a los antibióticos .
Terapias Neuroprotectoras
Los compuestos de tiazolidina han mostrado efectos neuroprotectores, que se pueden aprovechar en el tratamiento de enfermedades neurodegenerativas. El this compound podría desempeñar un papel en la síntesis de fármacos destinados a proteger las células nerviosas del daño o la degeneración .
Fármacos Antiinflamatorios
La actividad antiinflamatoria de los derivados de tiazolidina los hace adecuados para el desarrollo de nuevos fármacos antiinflamatorios. El this compound se puede utilizar para sintetizar compuestos que reducen la inflamación y podrían ser beneficiosos en el tratamiento de afecciones como la artritis .
Propiedades Antioxidantes
Los derivados de tiazolidina son conocidos por sus propiedades antioxidantes. El this compound podría utilizarse en la creación de antioxidantes que ayuden a neutralizar los radicales libres, potencialmente reduciendo el estrés oxidativo y previniendo enfermedades crónicas .
Diseño de Sondas para Estudios Biológicos
Debido a su diversa actividad terapéutica y farmacéutica, los derivados de tiazolidina se utilizan en el diseño de sondas para estudios biológicos. El this compound se puede incorporar en sondas que ayudan a comprender los procesos biológicos y los mecanismos de las enfermedades .
Mecanismo De Acción
Target of Action
Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity
Mode of Action
Thiazolidine derivatives, in general, have been known to interact with various biological targets, leading to a range of responses .
Biochemical Pathways
Thiazolidine derivatives are known to exhibit a diversity of biological responses, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to exhibit a range of biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Action Environment
It’s known that the reaction of 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bio-conjugation reaction that has been explored over the years . It’s generally believed that the reaction requires acidic pH and a long reaction time, and that the thiazolidine product is prone to undergo hydrolysis under physiological conditions .
Safety and Hazards
Direcciones Futuras
Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on . This diversity in the biological response makes it a highly prized moiety . Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .
Análisis Bioquímico
Biochemical Properties
Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its reaction with aldehydes to form stable thiazolidine products under physiological conditions . This reaction is particularly interesting because it does not require any catalysts and remains stable, making it suitable for bioorthogonal reactions. The compound’s interaction with N-terminal cysteine residues in proteins is another notable biochemical property, as it allows for the efficient coupling of biomolecules .
Cellular Effects
The effects of methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can act as an inhibitor of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure . By inhibiting ACE, methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride can modulate cellular responses related to cardiovascular function. Additionally, its interaction with cellular proteins can lead to changes in gene expression, further impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride exerts its effects through various binding interactions with biomolecules. The compound’s ability to form stable thiazolidine rings with aldehydes is a key aspect of its molecular mechanism . This reaction involves the formation of a covalent bond between the compound and the aldehyde, resulting in a stable product that can influence enzyme activity and protein function. Additionally, the compound’s inhibition of ACE is achieved through its binding to the enzyme’s active site, preventing the conversion of angiotensin I to angiotensin II .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride can change over time. The stability of the compound under physiological conditions is a critical factor in its temporal effects. Studies have shown that the thiazolidine products formed by this compound remain stable over time, even under physiological pH . The compound’s stability can be influenced by factors such as pH and the presence of other reactive species. Long-term studies have indicated that the compound can maintain its activity and function over extended periods, making it suitable for in vitro and in vivo applications .
Dosage Effects in Animal Models
The effects of methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride can vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as ACE inhibition and modulation of cellular responses . At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to the respiratory system . It is essential to determine the optimal dosage range to maximize the compound’s therapeutic benefits while minimizing any adverse effects.
Metabolic Pathways
Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s ability to inhibit ACE is a key aspect of its metabolic role, as it affects the renin-angiotensin system, which regulates blood pressure and fluid balance . Additionally, the compound’s interactions with aldehydes and other reactive species can influence metabolic flux and metabolite levels, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound’s ability to form stable thiazolidine products allows it to be efficiently transported and distributed within cells . Additionally, its interactions with cellular proteins can influence its localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride is an important aspect of its activity and function. The compound’s ability to interact with N-terminal cysteine residues in proteins can direct it to specific cellular compartments or organelles . Additionally, post-translational modifications and targeting signals can influence the compound’s localization, further impacting its activity and function within the cell.
Propiedades
IUPAC Name |
methyl 2-ethyl-1,3-thiazolidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-3-6-8-5(4-11-6)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERCNSXRMPUVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1NC(CS1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



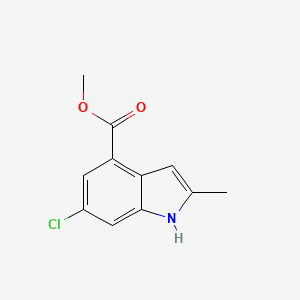

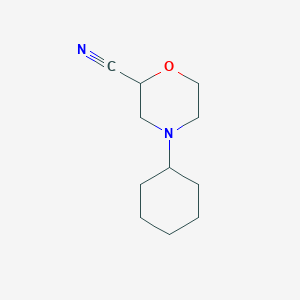
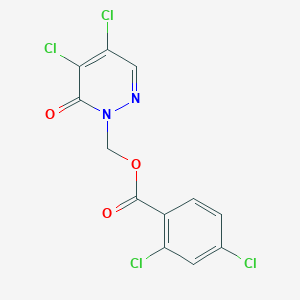
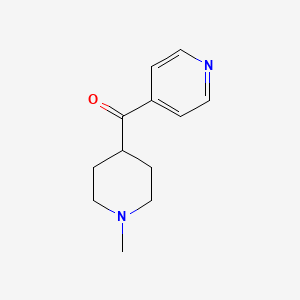
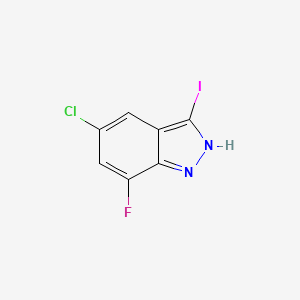

![1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate](/img/structure/B1458185.png)
